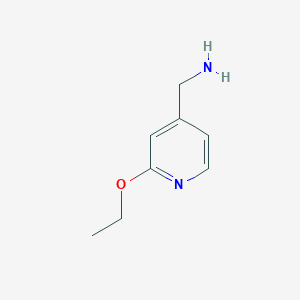

(2-Ethoxypyridin-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxypyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHXFXLHFSGNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Ethoxypyridin 4 Yl Methanamine

Established Synthetic Routes to (2-Ethoxypyridin-4-yl)methanamine and its Analogues

The synthesis of this compound can be approached through several strategic pathways, leveraging classical pyridine (B92270) chemistry and modern synthetic innovations. A plausible and efficient route begins with commercially available precursors such as 2-chloro-4-methylpyridine or 2,4-dichloropyridine, which are then functionalized in a stepwise manner.

Nucleophilic Aromatic Substitution Approaches Utilizing Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various functional groups onto the electron-deficient pyridine ring. The 2- and 4-positions are particularly activated for nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com

A common strategy involves the sequential displacement of halide leaving groups. For instance, starting from 2,4-dichloropyridine, the greater reactivity of the 4-position chloride can be exploited first. However, to achieve the desired 2-ethoxy substitution, a precursor like 2-chloropyridine-4-carbonitrile is often more practical. The synthesis of this precursor can be achieved from 4-chloropyridine N-oxide by reaction with trimethylcyanosilane. chemicalbook.com

The ethoxy group is typically introduced by reacting the 2-chloropyridine derivative with sodium ethoxide in ethanol. Such reactions can be efficiently driven to completion, often with the aid of microwave heating to reduce reaction times. tandfonline.comtandfonline.com This approach is versatile and can be applied to a range of halopyridines. sci-hub.se

Table 1: Example of Nucleophilic Aromatic Substitution for Precursor Synthesis

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,5-dibromopyridine | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Microwave Heating | 2-ethoxy-5-bromopyridine | ~90% | tandfonline.com |

| 4-Chloropyridine N-oxide | Trimethylcyanosilane (TMSCN), N,N-dimethylcarbamoyl chloride | Acetonitrile | Room Temp, 18h | 4-chloro-2-cyanopyridine | 99% | chemicalbook.com |

Reductive Amination Strategies for Pyridine-Substituted Amines

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgorganicreactions.orgorganicchemistrytutor.com In the context of synthesizing this compound, this strategy would typically involve the reduction of an intermediate imine, formed from a pyridine-4-carboxaldehyde precursor and an amine source. acsgcipr.org

However, a more direct and common route involves the chemical reduction of a nitrile (cyano) group. Starting with 2-ethoxy-4-cyanopyridine (synthesized via the SNAr methods described above), the nitrile can be reduced to the primary aminomethyl group. This transformation can be achieved using various reducing agents:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide under a hydrogen atmosphere.

Metal Hydride Reagents: Powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) complexes are effective for this conversion.

This reduction of a nitrile is a robust and high-yielding method for producing primary amines like the target compound.

Reaction with Methylamine or Ethylamine Precursors

While the primary synthesis focuses on the unsubstituted methanamine, this core structure is a key intermediate for producing N-alkylated analogues. The reaction with methylamine or ethylamine precursors can be accomplished through several routes:

Reductive Amination: The precursor, 2-ethoxypyridine-4-carboxaldehyde, can be reacted with methylamine or ethylamine, followed by in-situ reduction of the resulting imine with a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. acsgcipr.orgorganic-chemistry.org This one-pot procedure is highly efficient for generating secondary amines.

Nucleophilic Substitution: A 4-(halomethyl)-2-ethoxypyridine intermediate can be reacted with methylamine or ethylamine. The amine acts as a nucleophile, displacing the halide to form the N-alkylated product. This method is a standard procedure for the alkylation of amines. researchgate.netrsc.org

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. nih.gov The synthesis of this compound and its derivatives can be adapted to flow processes.

Key transformations, such as the catalytic hydrogenation of the nitrile precursor (2-ethoxy-4-cyanopyridine), are particularly well-suited for flow chemistry. mdpi.com In a typical setup, a solution of the substrate is passed through a heated, pressurized tube packed with a solid-supported catalyst (a packed-bed reactor). This method allows for precise control of temperature, pressure, and residence time, leading to high efficiency, selectivity, and safer handling of hazardous reagents like hydrogen gas. nih.gov Nucleophilic substitution reactions can also be performed in flow, enabling rapid and efficient production of key intermediates.

Multicomponent Reactions Incorporating Pyridine Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com Various MCRs, such as the Hantzsch and Bohlmann-Rahtz syntheses, are well-established for constructing the pyridine ring. nih.govacsgcipr.org

These reactions typically build the pyridine core from acyclic precursors. For instance, a four-component reaction might involve an aldehyde, a β-ketoester, an enamine, and an ammonia source to assemble the pyridine skeleton. nih.govresearchgate.net While powerful for generating molecular diversity, directly synthesizing a specifically functionalized target like this compound with MCRs can be challenging due to regioselectivity issues. However, MCRs provide an excellent platform for the rapid synthesis of a library of analogues with diverse substitution patterns on the pyridine ring.

Functional Group Transformations and Derivatization Reactions of the this compound Core

The primary amine of this compound is a versatile functional handle for a wide range of derivatization reactions, allowing for the synthesis of a vast array of analogues. Common transformations include acylation and alkylation.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. wikipedia.org These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The use of 4-dimethylaminopyridine (DMAP) can catalyze the reaction, especially with less reactive anhydrides. nih.govresearchgate.net

Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides, leading to secondary and potentially tertiary amines. youtube.com To avoid over-alkylation, reductive amination with an appropriate aldehyde or ketone is often the preferred method for a more controlled synthesis of secondary amines. researchgate.net

Table 2: General Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Reagent Class | Product Functional Group | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | Secondary Amide | Aprotic solvent, Base (e.g., Pyridine, TEA) |

| Acylation | Acid Anhydride ((RCO)₂O) | Secondary Amide | Aprotic solvent, Base (optional), Catalyst (e.g., DMAP) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine, TEA) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Polar solvent, Base (e.g., K₂CO₃) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Acidic catalyst (e.g., AcOH), Methanol/DCE |

| Urea Formation | Isocyanate (R-NCO) | Substituted Urea | Aprotic solvent |

Oxidation Reactions (e.g., N-oxidation)

The pyridine nitrogen in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it profoundly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. While specific studies on the N-oxidation of this compound are not extensively documented, the reaction can be reliably predicted based on established procedures for analogous compounds such as 2-ethoxypyridine.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The reaction typically proceeds under mild conditions to afford the N-oxide in good yield. The resulting this compound N-oxide is a key intermediate for further functionalization of the pyridine ring.

Table 1: Representative N-Oxidation of a 2-Alkoxypyridine Derivative

| Reactant | Reagent | Product | Reference |

|---|

Reduction Reactions to Amine Derivatives

This compound is itself a primary amine derivative. However, a key synthetic route to this compound involves the reduction of a precursor, 2-ethoxy-4-cyanopyridine (also known as 2-ethoxyisonicotinonitrile). This reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common and efficient method. Alternatively, chemical reduction using reagents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can also achieve this conversion. Electrochemical reduction methods have also been developed for cyanopyridine bases, offering a scalable and efficient process. researchgate.net

Table 2: Common Methods for the Reduction of 4-Cyanopyridine Precursors

| Precursor | Reagent/Catalyst | Product |

|---|---|---|

| 2-Ethoxy-4-cyanopyridine | H2, Raney Nickel | This compound |

| 2-Ethoxy-4-cyanopyridine | LiAlH4, THF | This compound |

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the electron-donating ethoxy group at the 2-position activates the ring. The directing effect of the ethoxy group, along with the deactivating effect of the ring nitrogen, channels electrophiles primarily to the 3- and 5-positions. nih.gov

Reactions such as nitration and halogenation can be performed, though they may require more forcing conditions than for more activated aromatic systems. For instance, nitration of substituted pyridines often requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.net The formation of the N-oxide prior to electrophilic substitution can significantly enhance reactivity and influence the regioselectivity of the reaction.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 2-Alkoxypyridines

| Substrate | Reagent | Major Product(s) | Reference |

|---|---|---|---|

| 2-Methoxypyridine (B126380) | Br2 | 3-Bromo-2-methoxypyridine | nih.gov |

| 2-Methoxypyridine | H2SO4, heat | 2-Methoxy-4-sulfonic acid pyridine |

Nucleophilic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings than on benzene, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate. In this compound, the 2-ethoxy group is not a typical leaving group. However, if a better leaving group, such as a halide, were present at the 2- or 6-position, it would be susceptible to displacement by nucleophiles.

Furthermore, activating the ring via N-oxidation significantly increases its susceptibility to nucleophilic attack. The N-oxide can be treated with reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) to introduce a chlorine atom at the 2- or 4-position, which can then be displaced by a variety of nucleophiles.

Amine Functionalization (e.g., acylation, alkylation)

The primary aminomethyl group (-CH2NH2) is a key site for a wide array of functionalization reactions, including acylation and alkylation.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. For example, treatment with acetic anhydride, typically in the presence of a base or in a solvent like pyridine, would yield N-((2-ethoxypyridin-4-yl)methyl)acetamide. This reaction is generally high-yielding and provides a stable amide derivative.

Alkylation: The amine can be alkylated using alkyl halides, such as methyl iodide, to form secondary and tertiary amines. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by adjusting the stoichiometry of the reactants. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for achieving controlled mono-alkylation.

Table 4: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Generic Product Structure |

|---|---|---|

| Acylation | Acetic Anhydride | N-((2-ethoxypyridin-4-yl)methyl)acetamide |

Palladium-Mediated Coupling Reactions

While this compound itself is not typically a direct participant in palladium-mediated coupling reactions, its halogenated derivatives are excellent substrates for such transformations. For instance, a bromo or iodo substituent introduced at the 3-, 5-, or 6-position of the pyridine ring can participate in a variety of powerful C-C and C-N bond-forming reactions.

These include the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions provide versatile pathways to elaborate the pyridine scaffold, attaching aryl, heteroaryl, vinyl, or substituted amino groups. The use of specific phosphine ligands is often crucial for achieving high catalytic activity and selectivity in these couplings. Furthermore, pyridine N-oxides have been shown to direct palladium-catalyzed C-H activation, offering an alternative route to functionalization without the need for pre-installed halides.

Catalytic Applications in Organic Synthesis Utilizing this compound Precursors

Precursors to this compound, particularly its N-oxide derivative, have significant potential as organocatalysts. Pyridine N-oxides are well-established as a class of mild Lewis basic catalysts that can activate Lewis acidic species.

Their utility is prominent in reactions involving organosilicon reagents. The nucleophilic oxygen of the N-oxide can coordinate to silicon, increasing the nucleophilicity of other groups attached to the silicon atom. This principle is exploited in asymmetric allylation, propargylation, and allenylation reactions of aldehydes with corresponding allylic or propargylic silanes. Chiral pyridine N-oxides, in particular, have been developed as powerful organocatalysts for enantioselective transformations.

For example, the N-oxide of a this compound derivative could potentially catalyze the reaction of allyltrichlorosilane with aldehydes. The N-oxide would activate the silicon reagent, facilitating the transfer of the allyl group to the aldehyde, forming a homoallylic alcohol. If a chiral element is incorporated into the catalyst structure, this transfer can occur with high enantioselectivity.

Mechanistic Studies of Key Synthetic Transformations

Information regarding the mechanistic pathways for the synthesis of this compound is not available. While one could hypothesize mechanisms based on related chemical transformations, such speculation would not be based on direct research into this specific compound and would therefore fall outside the scope of this article.

General mechanistic considerations for the plausible synthetic routes are as follows:

Catalytic Hydrogenation of 2-Ethoxypyridine-4-carbonitrile: This reaction would likely proceed via the adsorption of the nitrile group onto the surface of a heterogeneous catalyst (e.g., Palladium, Nickel, or Platinum), followed by the sequential addition of hydrogen atoms. The formation of an intermediate imine which is then further reduced to the primary amine is a probable pathway. However, catalyst poisoning by the pyridine nitrogen or competitive hydrogenation of the pyridine ring are potential side reactions whose mechanistic details would require specific study.

Reductive Amination of 2-Ethoxypyridine-4-carboxaldehyde: This two-step, one-pot reaction would involve the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with an amine source (like ammonia) and a reducing agent. A mechanistic study would investigate the kinetics of imine formation versus its subsequent reduction and the role of any catalysts in activating the carbonyl group or the reducing agent.

Without dedicated research, any discussion of reaction kinetics, computational modeling, or spectroscopic studies to identify intermediates for the synthesis of this compound would be purely conjectural.

Data Tables

No data from mechanistic studies on the synthesis of this compound could be found. Therefore, no data tables can be generated.

Spectroscopic Characterization and Advanced Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of (2-Ethoxypyridin-4-yl)methanamine would be expected to show distinct signals for each non-equivalent proton in the molecule. Based on its structure, one would anticipate signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aminomethyl group (a singlet), and the protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing nitrogen atom and the electron-donating ethoxy group. However, specific, experimentally determined spectral data for this compound are not available in published literature.

Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethoxy) | 1.2 - 1.5 | Triplet (t) | ~7 |

| CH₂ (ethoxy) | 4.2 - 4.5 | Quartet (q) | ~7 |

| CH₂ (methanamine) | 3.8 - 4.1 | Singlet (s) | N/A |

| NH₂ | 1.5 - 2.5 (broad) | Singlet (s, broad) | N/A |

| Pyridine-H3 | 6.7 - 6.9 | Doublet (d) | ~5 |

| Pyridine-H5 | 6.9 - 7.1 | Doublet of doublets (dd) | ~5, ~1.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be expected for each of the unique carbon atoms. The carbon attached to the ethoxy group (C2) and the carbon bearing the aminomethyl group (C4) would have characteristic chemical shifts. While studies on other 2-substituted pyridines exist, specific ¹³C NMR data for the title compound have not been reported. chemicalbook.com

Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethoxy) | ~14 |

| CH₂ (ethoxy) | ~62 |

| CH₂ (methanamine) | ~45 |

| Pyridine-C2 | ~163 |

| Pyridine-C3 | ~110 |

| Pyridine-C4 | ~150 |

| Pyridine-C5 | ~115 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals.

COSY would establish the connectivity between adjacent protons, for example, confirming the coupling between the methyl and methylene protons of the ethoxy group and the coupling between the pyridine ring protons.

HMQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

No published studies employing these techniques on this compound have been found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bonds of the amine, the C-H bonds of the alkyl and aromatic groups, the C-O bond of the ether, and the C=N and C=C bonds within the pyridine ring. While IR spectra of related compounds are available, a specific, published spectrum for this compound is not. researchgate.net

Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300-3500 (two bands) |

| Aromatic/Alkyl | C-H stretch | 2850-3100 |

| Pyridine Ring | C=C, C=N stretch | 1450-1600 |

| Ether | C-O stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the aminomethyl group, or cleavage of the pyridine ring. This data is essential for confirming the identity of the synthesized compound, but no published mass spectral data for this compound could be located.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise bond lengths, bond angles, and intermolecular interactions for a suitable crystalline derivative of this compound. Often, the free base may be an oil, but forming a salt (e.g., a hydrochloride) or a co-crystal can yield crystals suitable for analysis. Such an analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. There are no published crystal structures for this compound or its derivatives in the scientific literature. nih.gov

Lack of Publicly Available Research Data for this compound Precludes Detailed Spectroscopic Analysis

A thorough investigation into publicly accessible scientific databases and research repositories has revealed a significant absence of specific data for the chemical compound this compound. This scarcity of information prevents the creation of a detailed scientific article focusing on its spectroscopic characterization and the use of advanced spectroscopic probes for reaction monitoring as per the requested outline.

The requested article structure, which includes detailed research findings and data tables on advanced spectroscopic probes, necessitates access to published experimental results. Without such foundational data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, until research on this compound is conducted and published, it is not possible to provide the comprehensive and data-rich article as instructed.

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Design and Synthesis of Pyridine-Based Ligands for Metal Coordination

The pyridine (B92270) nitrogen and the primary amine group of (2-Ethoxypyridin-4-yl)methanamine provide two potential coordination sites, allowing it to act as a bidentate ligand for a variety of metal ions. The ethoxy group, an electron-donating substituent on the pyridine ring, can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves the reaction of the methanamine with a metal salt in a suitable solvent. The coordination can lead to the formation of discrete mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.

| Property | Description |

| Ligand Type | Bidentate (N,N') |

| Coordination Sites | Pyridine Nitrogen, Amine Nitrogen |

| Key Structural Features | Pyridine Ring, Ethoxy Group, Methanamine Group |

| Potential Metal Ions | Transition metals (e.g., Cu, Zn, Ni, Co), Lanthanides |

Integration into Polymeric Structures and Framework Materials

The bifunctional nature of this compound makes it a valuable monomer for incorporation into polymeric structures. The primary amine can be readily polymerized through various reactions, such as condensation with dicarboxylic acids to form polyamides or reaction with epoxides to form polyamines. The pyridine moiety within the polymer backbone can then serve as a site for metal coordination, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.

Furthermore, this compound can be employed as a building block in the synthesis of porous framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In MOFs, the pyridine and amine groups can coordinate to metal ions or clusters, forming extended, crystalline networks with high surface areas and tunable pore sizes. In COFs, the amine group can undergo condensation reactions with other organic linkers to create robust, purely organic frameworks.

| Material Type | Role of this compound | Potential Applications |

| Metallopolymers | Monomer providing metal coordination sites | Catalysis, sensors, conductive materials |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers | Gas storage, separation, catalysis |

| Covalent Organic Frameworks (COFs) | Monomer for framework construction | Gas storage, catalysis, optoelectronics |

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-defined assemblies from smaller molecular components. The structural features of this compound make it an excellent candidate for use in supramolecular assembly.

The primary amine and the pyridine nitrogen are capable of forming strong hydrogen bonds, which can direct the self-assembly of the molecule into one-, two-, or three-dimensional architectures. The pyridine ring can also participate in π-π stacking interactions with other aromatic systems. By combining these non-covalent interactions with metal coordination, it is possible to create complex and functional supramolecular systems. These systems can exhibit dynamic behavior, responding to external stimuli such as changes in temperature, pH, or the presence of specific guest molecules, making them attractive for applications in sensing, drug delivery, and molecular machinery.

| Interaction Type | Participating Groups | Resulting Assembly |

| Hydrogen Bonding | Amine (donor), Pyridine Nitrogen (acceptor) | Chains, sheets, 3D networks |

| π-π Stacking | Pyridine Ring | Stacked columnar structures |

| Metal Coordination | Pyridine Nitrogen, Amine Nitrogen | Metallo-supramolecular cages, polygons, and polymers |

Structure Activity Relationship Sar Studies in Non Clinical Compound Design

Modification of the Pyridylmethanamine Scaffold for Modulated Molecular Interactions

The pyridylmethanamine scaffold is a versatile template in drug design, offering multiple points for modification to fine-tune its interaction with biological targets. The pyridine (B92270) ring itself is an aromatic heterocycle where the nitrogen atom can act as a hydrogen bond acceptor. The electronic properties of the pyridine ring can be significantly altered by the introduction of various substituents.

Modifications to the pyridylmethanamine scaffold can include:

Altering the substituent at the 2-position: Replacing the ethoxy group with other alkoxy groups of varying chain lengths or with electron-withdrawing groups like halogens can modulate the electronic and steric properties of the molecule.

Varying the position of the substituents: Moving the ethoxy and methanamine groups to different positions on the pyridine ring can drastically alter the molecule's shape and how it presents its key interacting functionalities to a binding site.

Modifying the methanamine side chain: The primary amine of the methanamine group is a key site for hydrogen bonding and salt bridge formation. Modifications such as N-alkylation or incorporation into a larger cyclic structure can impact binding affinity and selectivity.

These modifications allow for a systematic exploration of the chemical space around the pyridylmethanamine core, leading to a deeper understanding of the structural requirements for a desired biological activity.

SAR in the Development of Enzyme Inhibitors (e.g., LOXL2 Inhibitors, based on (2-chloropyridin-4-yl)methanamine (B121028) analogs)

Lysyl oxidase-like 2 (LOXL2) is an enzyme implicated in the progression of various fibrotic diseases and cancers, making it an attractive therapeutic target. SAR studies on pyridylmethanamine analogs have led to the identification of potent and selective LOXL2 inhibitors.

A key example is the discovery of (2-chloropyridin-4-yl)methanamine as a selective LOXL2 inhibitor. figshare.comacs.org Starting from the weak inhibitor benzylamine, SAR studies revealed that replacing the phenyl ring with a pyridine ring significantly enhanced inhibitory activity. figshare.com Further exploration of substituents on the pyridine ring demonstrated that electron-withdrawing groups at the 2-position were particularly beneficial for potency.

The 2-chloro substituent in (2-chloropyridin-4-yl)methanamine was found to be optimal among a series of analogs, providing a significant boost in potency against LOXL2. figshare.com This compound exhibited an IC50 of 126 nM against human LOXL2 and demonstrated good selectivity over the related LOX enzyme and other amine oxidases. figshare.comacs.orgnih.gov

| Compound | Structure | LOXL2 IC50 (nM) | Selectivity over LOX |

|---|---|---|---|

| Benzylamine | - | ~65,000 | - |

| Pyridin-4-ylmethanamine | - | 1,220 | - |

| (2-Chloropyridin-4-yl)methanamine | - | 126 | 31-fold |

These findings highlight the power of SAR in transforming a weakly active compound into a potent and selective enzyme inhibitor. The data underscores the critical role of the pyridine ring and the nature of its substituents in achieving high-affinity binding to the LOXL2 active site.

SAR in the Design of Receptor Agonists/Antagonists (e.g., 5-HT1A Receptor Agonists, based on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives)

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for the development of drugs to treat neuropsychiatric disorders such as anxiety and depression. SAR studies have been pivotal in the design of selective 5-HT1A receptor agonists with tailored signaling properties.

A notable example involves the development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of the 5-HT1A receptor. figshare.comnih.govacs.org These compounds are designed to preferentially activate specific downstream signaling pathways, potentially leading to improved therapeutic efficacy and reduced side effects.

Through systematic modifications of the lead structure, researchers identified (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone, also known as NLX-204, as a potent and selective 5-HT1A receptor agonist. nih.gov This compound demonstrated high affinity for the 5-HT1A receptor and over 1000-fold selectivity against other key receptors like noradrenergic α1, dopamine (B1211576) D2, and serotonin 5-HT2A receptors. figshare.comnih.gov

| Compound | 5-HT1A Receptor Affinity (pKi) | Functional Activity | Key Structural Features |

|---|---|---|---|

| NLX-204 | >10 | Biased agonist (ERK1/2 phosphorylation-preferring) | 3-chloro-4-fluorobenzoyl group, 4-fluoro-4-aminomethylpiperidine core, pyridin-2-yloxyethyl side chain |

The SAR studies revealed that the aryloxyethyl side chain was crucial for the desired biased agonism. nih.govacs.orgresearchgate.net Furthermore, the specific substitution pattern on the benzoyl ring and the fluorine atom on the piperidine (B6355638) ring were important for high affinity and selectivity. nih.govrawdatalibrary.net These findings exemplify how detailed SAR exploration can lead to the discovery of drug candidates with highly specific and desirable pharmacological profiles.

SAR in Antimicrobial Agent Development (e.g., Anti-Mycobacterial Agents based on pyrazolo[1,5-a]pyrimidin-7-amines with pyridylmethylamine side chains)

The rise of drug-resistant bacteria, including Mycobacterium tuberculosis, necessitates the development of novel antimicrobial agents. SAR studies on heterocyclic compounds have identified promising scaffolds for anti-mycobacterial drug discovery.

One such scaffold is the pyrazolo[1,5-a]pyrimidine (B1248293) core, which has been shown to be a potent inhibitor of mycobacterial ATP synthase. acs.orgresearchgate.net SAR studies on a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have provided valuable insights into the structural requirements for anti-mycobacterial activity. acs.orgresearchgate.net

These studies revealed that:

A 3-(4-fluoro)phenyl group on the pyrazolo[1,5-a]pyrimidine core was highly effective for inhibiting the growth of M. tuberculosis. acs.orgresearchgate.net

Modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine ring with various alkyl and aryl groups also influenced the potency and metabolic stability of the compounds. researchgate.net

| Core Scaffold | Key Substituents for Anti-Mycobacterial Activity | Biological Target |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 3-(4-fluorophenyl), 7-(pyridin-2-ylmethylamine) | Mycobacterial ATP synthase |

This research demonstrates the successful application of SAR to optimize a lead scaffold for potent anti-mycobacterial activity. The pyridylmethylamine moiety, as seen in (2-Ethoxypyridin-4-yl)methanamine, plays a crucial role in the biological activity of these compounds, highlighting its importance as a pharmacophore in antimicrobial drug design.

Principles for Modulating Physicochemical Properties in Chemical Design (e.g., lipophilicity)

The physicochemical properties of a drug candidate, such as lipophilicity, play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase.

Principles for modulating lipophilicity in the context of the pyridylmethanamine scaffold include:

Altering the length of the alkoxy chain: Increasing the length of the alkyl chain of the alkoxy group (e.g., from ethoxy to propoxy or butoxy) will generally increase the lipophilicity of the compound.

Introducing polar or non-polar substituents: The addition of polar groups, such as hydroxyl or carboxyl groups, will decrease lipophilicity, while adding non-polar groups, such as alkyl or aryl groups, will increase it.

Modifying the amine functionality: N-alkylation of the methanamine group can increase lipophilicity, while the introduction of additional polar functional groups on the N-alkyl chain can be used to fine-tune this property.

By systematically applying these principles, medicinal chemists can optimize the lipophilicity of a lead compound to achieve a balance between good membrane permeability and sufficient aqueous solubility, which is often crucial for oral bioavailability and a favorable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethoxypyridin-4-yl)methanamine, and how can purity be validated?

- Synthesis:

- Route 1: Nucleophilic substitution of 4-chloropyridine derivatives with ethoxide, followed by reductive amination. Use anhydrous conditions to minimize hydrolysis of the ethoxy group .

- Route 2: Direct functionalization of pyridine via catalytic coupling (e.g., Buchwald-Hartwig amination) with ethoxy-protected intermediates .

- Purity Validation:

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient | Quantify impurities ≥0.1% |

| NMR | <sup>1</sup>H (500 MHz), <sup>13</sup>C (125 MHz) in CDCl3 | Confirm structural integrity |

| Residual solvents should be analyzed via GC-MS . |

Q. How should researchers address the lack of toxicity data for this compound in early-stage studies?

- Initial Screening:

- Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using human hepatocyte (HepG2) and renal (HEK293) cell lines at concentrations ranging from 1 µM to 100 µM .

- Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) .

- Data Interpretation:

- IC50 values >50 µM suggest low acute toxicity for exploratory studies. If contradictory results arise, validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Experimental Design:

- Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.

- Use SHELXL ( ) for refinement:

- Apply Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···N hydrogen bonds).

- Validate electron density maps for the ethoxy group’s conformational flexibility .

- Contradiction Management:

- If X-ray data conflicts with computational models (e.g., DFT-predicted bond angles), cross-validate with neutron diffraction or solid-state NMR .

Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacology studies?

- Methodological Approach:

- Lipophilicity Tuning: Measure logP via shake-flask method (target range: 1.5–2.5). Introduce hydrophilic substituents (e.g., -OH) while retaining ethoxy-pyridine core .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites for structural modification .

- Data-Driven Adjustments:

- If bioavailability <10%, consider prodrug strategies (e.g., esterification of the methanamine group) .

Q. How to resolve discrepancies in receptor binding assays involving this compound?

- Case Example: Conflicting IC50 values for serotonin receptor 5-HT2A.

- Step 1: Standardize assay conditions (e.g., buffer pH, temperature, and cell passage number) .

- Step 2: Use radioligand displacement (e.g., [<sup>3</sup>H]ketanserin) alongside functional assays (Ca<sup>2+</sup> flux) to distinguish competitive vs. allosteric effects .

- Step 3: Perform molecular docking (AutoDock Vina) to identify binding pose variations due to ethoxy group rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.